molecular formula C10H12O3 B3178632 1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone CAS No. 6948-37-4

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone

Cat. No. B3178632
CAS RN: 6948-37-4
M. Wt: 180.2 g/mol
InChI Key: MFWHQNNQKUUWEX-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone, commonly referred to as 5-HMME, is a synthetic compound that has been studied for its potential applications in medicinal chemistry and pharmacology. 5-HMME is a phenolic compound with a benzene ring and a ketone group, and it has been studied for its anti-inflammatory, anti-oxidant, and anti-cancer properties. 5-HMME has been found to have a number of biochemical and physiological effects on cells, and it has been used in laboratory experiments to study the mechanisms of action of different drugs.

Scientific Research Applications

5-HMME has been studied for its potential applications in medicinal chemistry and pharmacology. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 5-HMME has been used to study the mechanisms of action of different drugs, and it has also been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2.

Mechanism of Action

5-HMME has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has also been found to inhibit the production of nitric oxide, which is a key mediator in inflammation. In addition, 5-HMME has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Finally, 5-HMME has been found to induce apoptosis in certain cancer cell lines.
Biochemical and Physiological Effects
5-HMME has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to inhibit the activity of COX-2 and HDAC enzymes, as well as the production of nitric oxide. 5-HMME has also been found to induce apoptosis in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-HMME in laboratory experiments is its ability to inhibit the activity of COX-2 and HDAC enzymes, as well as the production of nitric oxide. This makes it a useful tool for studying the mechanisms of action of different drugs. However, 5-HMME has been found to be toxic to certain cell lines, and it should be used with caution in laboratory experiments.

Future Directions

There are a number of potential future directions for research on 5-HMME. These include further investigation into its anti-inflammatory, anti-oxidant, and anti-cancer properties; further studies into its mechanism of action; and further studies into its potential to inhibit the activity of certain enzymes. In addition, further research could be conducted into its potential applications in medicinal chemistry and pharmacology. Finally, further research could be conducted into the potential toxicity of 5-HMME to certain cell lines.

properties

IUPAC Name

1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-10(13-3)9(12)5-8(6)7(2)11/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWHQNNQKUUWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288406
Record name 1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6948-37-4
Record name NSC55764
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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